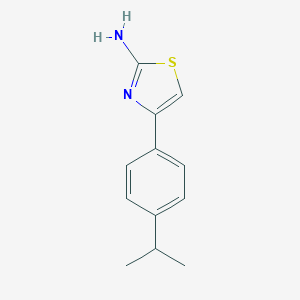
4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Cat. No. B010512
Key on ui cas rn:
108481-92-1
M. Wt: 218.32 g/mol
InChI Key: UFBAQAAATDLTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07820704B2
Procedure details


4-(4-Isopropyl-phenyl)-thiazol-2-ylamine was prepared (0.41 g) following general procedure B using 2-bromo-1-(4-isopropyl-phenyl)-ethanone (0.5 g, 2.07 mmol), thiourea (173 mg, 2.28 mmol) and MeOH (10 mL). LCMS m/z: 219 (M+1)+.



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:13])[CH3:12])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]([NH2:17])=[S:16]>CO>[CH:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:15]([NH2:17])[S:16][CH:2]=2)=[CH:6][CH:7]=1)([CH3:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
173 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C=1N=C(SC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
